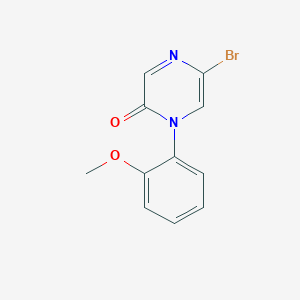

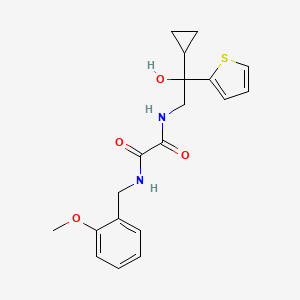

5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one (5-Br-1-MOP) is an organic compound that has a wide range of applications in the scientific field. It is a versatile compound that can be used in various experiments, such as synthesis, molecular biology, and biochemistry. 5-Br-1-MOP has been studied extensively and is known to have several biochemical and physiological effects.

Scientific Research Applications

Brominated Precursors in Synthetic Chemistry

Brominated trihalomethylenones, including compounds like 5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one, serve as versatile precursors in the synthesis of pyrazoles and pyrazolyl derivatives. These compounds undergo cyclocondensation reactions, substitution reactions, and nucleophilic substitution reactions, leading to a variety of functionalized pyrazoles. This versatility demonstrates their utility in creating compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Martins et al., 2013).

Incorporation into Polymer and Silica Composites

The Wittig reaction involving compounds related to 5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one has been utilized to synthesize conjugated polymers, which are subsequently incorporated into silica to form composites. These composites, such as poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica, exhibit unique UV−vis and emission spectra, suggesting applications in optoelectronics and sensor technologies (Kubo et al., 2005).

Synthesis of Heterocyclic Amplifiers

5-Substituted 1H-imidazo[4,5-b]pyrazines and pyrazino[2,3-b]pyrazines, derived from brominated precursors, have been synthesized and evaluated for their potential as amplifiers of phleomycin, an antibiotic. Although these compounds showed only slight activity, their synthesis demonstrates the role of brominated pyrazines in exploring new therapeutic agents (Barlin & Ireland, 1984).

Development of CCR5 Antagonists

Research has also focused on the practical synthesis of compounds with potential as orally active CCR5 antagonists, crucial for the treatment of HIV. Through a series of reactions involving brominated precursors, researchers developed a method for synthesizing these antagonists, highlighting the critical role of such brominated compounds in advancing HIV treatment (Ikemoto et al., 2005).

Synthesis and Cytotoxicity of Pyrazole Derivatives

Further research into the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from brominated precursors has been conducted, with the aim of evaluating these compounds for their cytotoxic activity against cancer cells. This research underscores the potential of brominated pyrazines in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name |

5-bromo-1-(2-methoxyphenyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-9-5-3-2-4-8(9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLYROGZLZTUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(N=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)

![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)

![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)

![2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2938461.png)